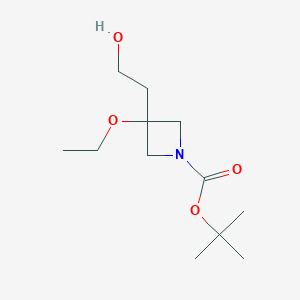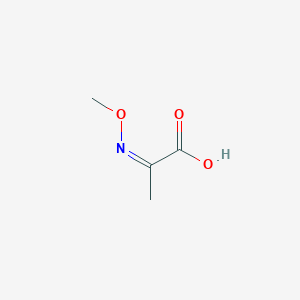![molecular formula C17H24BNO4 B12867672 Benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-YL)prop-2-EN-1-YL]carbamate](/img/structure/B12867672.png)
Benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-YL)prop-2-EN-1-YL]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]carbamate is a chemical compound with the molecular formula C17H26BNO4 It is characterized by the presence of a benzyl group, a carbamate group, and a dioxaborolane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]carbamate typically involves the reaction of benzyl carbamate with (2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions include boronic acids, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.
Medicine: Research is ongoing into its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is utilized in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of Benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]carbamate involves its interaction with molecular targets through its boron-containing moiety. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The compound’s ability to participate in cross-coupling reactions also allows it to modify molecular structures and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol: A precursor in the synthesis of the target compound.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Another boron-containing compound with similar reactivity
Uniqueness
Benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]carbamate is unique due to its combination of a benzyl group, a carbamate group, and a dioxaborolane moiety. This structure imparts specific reactivity and properties that are valuable in synthetic chemistry and potential therapeutic applications .
Propriétés
Formule moléculaire |
C17H24BNO4 |
|---|---|
Poids moléculaire |
317.2 g/mol |
Nom IUPAC |
benzyl N-[(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate |
InChI |
InChI=1S/C17H24BNO4/c1-16(2)17(3,4)23-18(22-16)11-8-12-19-15(20)21-13-14-9-6-5-7-10-14/h5-11H,12-13H2,1-4H3,(H,19,20)/b11-8+ |
Clé InChI |
GZJBGGYODLUWRJ-DHZHZOJOSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)/C=C/CNC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C=CCNC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![((3AS,4R,6S,7R,7aS)-7-acetoxy-2,2-dimethyl-6-(phenylthio)tetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methyl acetate](/img/structure/B12867593.png)



![1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoro-3-methylbutan-2-ol](/img/structure/B12867609.png)

![2-Bromobenzo[d]oxazole-6-carbaldehyde](/img/structure/B12867614.png)

![cis-3a-Fluoro-5-isopropyl-N-methyl-4-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxamide](/img/structure/B12867632.png)


![7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B12867654.png)


